1-Butanone, 4-(1-pyrrolidinyl)-1-(2-thienyl)-, hydrochloride
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Overview
Description
1-Butanone, 4-(1-pyrrolidinyl)-1-(2-thienyl)-, hydrochloride is a synthetic organic compound that features a butanone backbone with pyrrolidinyl and thienyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanone, 4-(1-pyrrolidinyl)-1-(2-thienyl)-, hydrochloride typically involves multi-step organic reactions. A common approach might include:
Formation of the Butanone Backbone: Starting with a suitable butanone precursor.
Introduction of the Pyrrolidinyl Group: Using a nucleophilic substitution reaction where a pyrrolidine derivative reacts with the butanone intermediate.
Attachment of the Thienyl Group: This could be achieved through a Friedel-Crafts acylation reaction involving thiophene.
Formation of the Hydrochloride Salt: The final step often involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-Butanone, 4-(1-pyrrolidinyl)-1-(2-thienyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions could convert the ketone group to an alcohol.
Substitution: The pyrrolidinyl and thienyl groups can participate in substitution reactions, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its pharmacological properties, possibly as a precursor to therapeutic agents.
Industry: Used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action for 1-Butanone, 4-(1-pyrrolidinyl)-1-(2-thienyl)-, hydrochloride would involve its interaction with molecular targets such as enzymes or receptors. The exact pathways would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Butanone, 4-(1-pyrrolidinyl)-1-phenyl-: Similar structure but with a phenyl group instead of a thienyl group.
1-Butanone, 4-(1-pyrrolidinyl)-1-(2-furyl)-: Contains a furan ring instead of a thiophene ring.
Uniqueness
1-Butanone, 4-(1-pyrrolidinyl)-1-(2-thienyl)-, hydrochloride is unique due to the presence of the thienyl group, which can impart distinct electronic and steric properties compared to other similar compounds
Properties
CAS No. |
143380-84-1 |
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Molecular Formula |
C12H18ClNOS |
Molecular Weight |
259.80 g/mol |
IUPAC Name |
4-pyrrolidin-1-yl-1-thiophen-2-ylbutan-1-one;hydrochloride |
InChI |
InChI=1S/C12H17NOS.ClH/c14-11(12-6-4-10-15-12)5-3-9-13-7-1-2-8-13;/h4,6,10H,1-3,5,7-9H2;1H |
InChI Key |
DRSKILQINDAQCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCCC(=O)C2=CC=CS2.Cl |
Origin of Product |
United States |
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